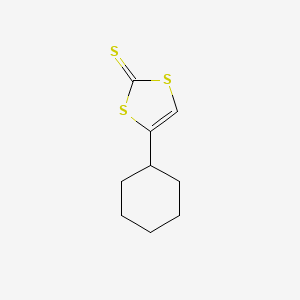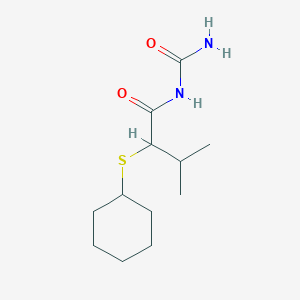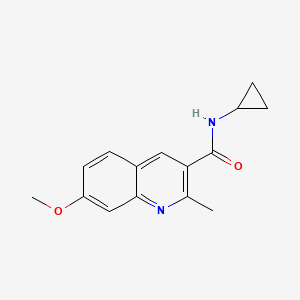
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide, also known as CP-690,550, is a synthetic small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by inhibiting the activity of JAKs.
Wirkmechanismus
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide acts as a JAK inhibitor by binding to the ATP-binding site of JAKs and preventing their activation. JAKs are involved in the signaling pathways of several cytokines and growth factors, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a reduction in the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to be effective in reducing the clinical symptoms of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the serum of patients with autoimmune diseases. This reduction in cytokine levels is associated with a reduction in the inflammation and tissue damage associated with these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has several advantages as a research tool. It is a highly selective JAK inhibitor, which means that it specifically targets the JAK signaling pathway without affecting other pathways. This makes it a useful tool for studying the role of JAKs in cellular signaling. However, N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide also has some limitations. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide. One potential direction is to study the long-term safety and efficacy of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in patients with autoimmune diseases. Another direction is to investigate the potential use of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide in other diseases, such as cancer, where JAKs are also involved in the signaling pathways. In addition, there is a need for the development of more potent and selective JAK inhibitors that can overcome the limitations of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
Synthesemethoden
The synthesis of N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with cyclopropylamine to form the corresponding amide. The final step involves the methylation of the amide using dimethyl sulfate to form N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide inhibits the activity of JAKs, which are involved in the signaling pathways of several cytokines and growth factors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-13(15(18)17-11-4-5-11)7-10-3-6-12(19-2)8-14(10)16-9/h3,6-8,11H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNEIJSGXRJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-7-methoxy-2-methylquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

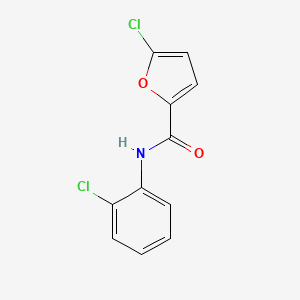
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
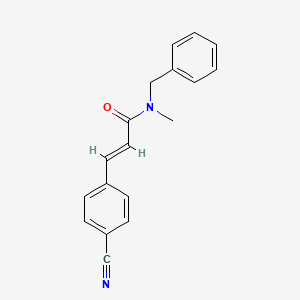
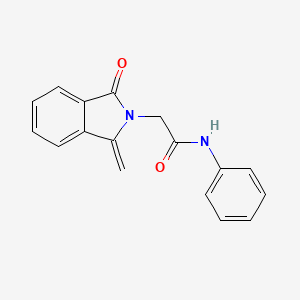
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
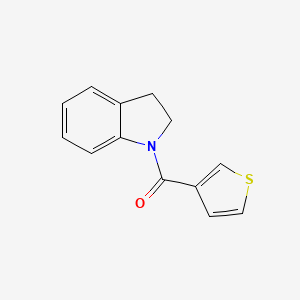
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
